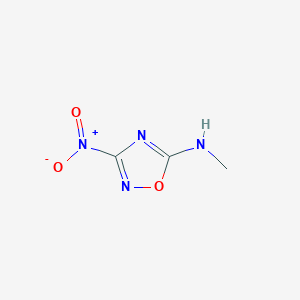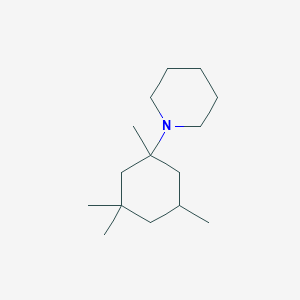
Piperidine, 1-(1,3,3,5-tetramethylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(1,3,3,5-tetramethylcyclohexyl)-: is an organic compound with the molecular formula C15H29N. This compound features a piperidine ring substituted with a 1,3,3,5-tetramethylcyclohexyl group. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method for synthesizing piperidine derivatives involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can also yield piperidine derivatives.
Industrial Production Methods: Industrial production often involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is favored due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, molybdenum disulfide catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions but often include various substituted piperidines and related compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis due to their reactivity and structural versatility .
Biology and Medicine: In medicinal chemistry, piperidine derivatives are crucial for the development of pharmaceuticals, including antihypertensive, anticancer, and antimicrobial agents .
Industry: Industrially, these compounds are used in the synthesis of various chemicals and materials, including polymers and agrochemicals .
Wirkmechanismus
The mechanism of action for piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperidine derivatives inhibit enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in various pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, also used in organic synthesis.
Uniqueness: Piperidine, 1-(1,3,3,5-tetramethylcyclohexyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Eigenschaften
CAS-Nummer |
685088-10-2 |
|---|---|
Molekularformel |
C15H29N |
Molekulargewicht |
223.40 g/mol |
IUPAC-Name |
1-(1,3,3,5-tetramethylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-13-10-14(2,3)12-15(4,11-13)16-8-6-5-7-9-16/h13H,5-12H2,1-4H3 |
InChI-Schlüssel |
VUSYWAZWKURZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)N2CCCCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)
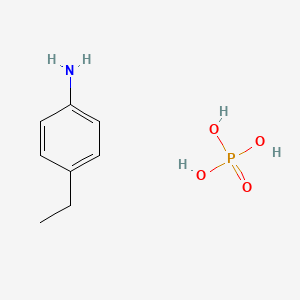
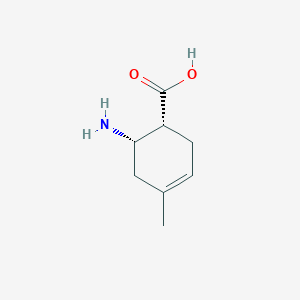
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
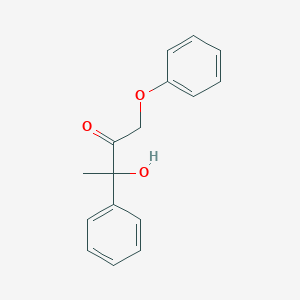
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)


![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)

